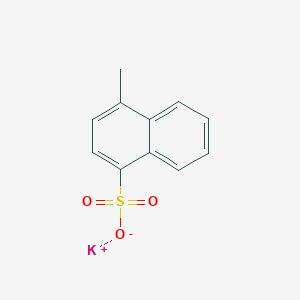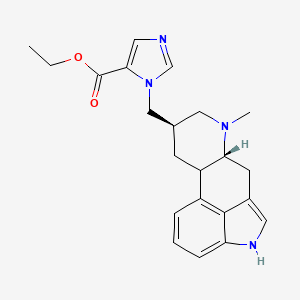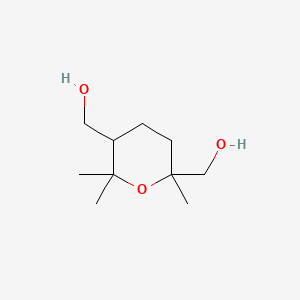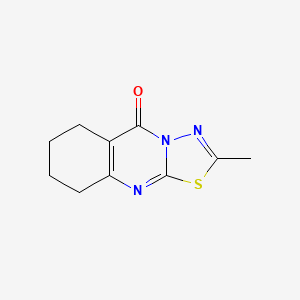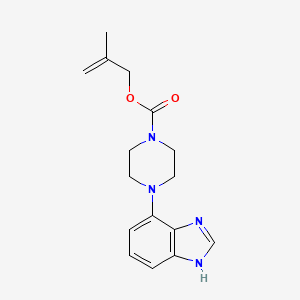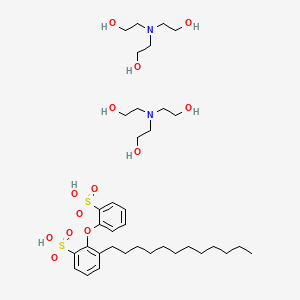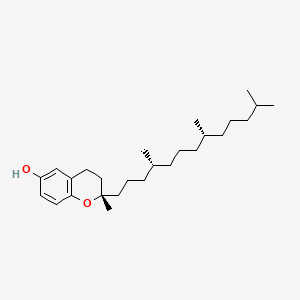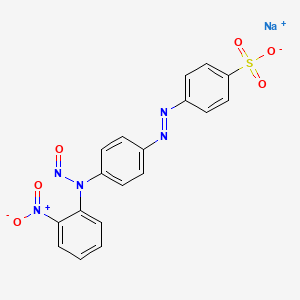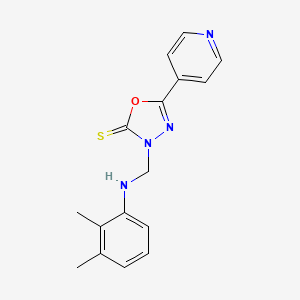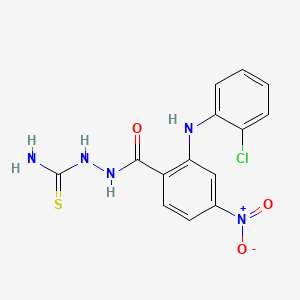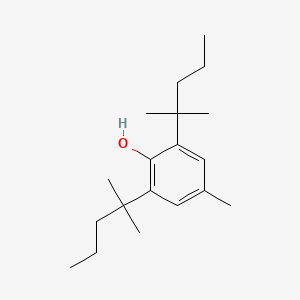
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is an organic compound with the molecular formula C18H30O. It is a type of alkylated phenol, characterized by the presence of bulky tert-butyl groups at the 2 and 6 positions of the phenol ring, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with 1,1-dimethylbutyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylquinone.
Reduction: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules and protects materials from oxidative damage. The bulky tert-butyl groups enhance the stability of the phenoxyl radical formed during this process, making the compound an effective antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but with tert-butyl groups instead of dimethylbutyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-ethylphenol: Another antioxidant with similar properties.
Uniqueness
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is unique due to the presence of the 1,1-dimethylbutyl groups, which provide greater steric hindrance and enhance the compound’s antioxidant properties compared to other similar compounds. This makes it particularly effective in applications where high stability and resistance to oxidation are required.
Eigenschaften
CAS-Nummer |
21160-89-4 |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
4-methyl-2,6-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-8-10-18(4,5)15-12-14(3)13-16(17(15)20)19(6,7)11-9-2/h12-13,20H,8-11H2,1-7H3 |
InChI-Schlüssel |
HHJDLAYPKYTOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


